molecular formula C14H10N2OTe B14310129 4-[(4-Cyanophenyl)tellanyl]benzamide CAS No. 113560-91-1

4-[(4-Cyanophenyl)tellanyl]benzamide

Katalognummer: B14310129
CAS-Nummer: 113560-91-1
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: MWBGBEPIHKZZIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Cyanophenyl)tellanyl]benzamide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Cyanophenyl)tellanyl]benzamide typically involves the reaction of 4-cyanophenyl telluride with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(4-Cyanophenyl)tellanyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.

    Reduction: The compound can be reduced to form tellurium-containing anions.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Tellurium dioxide derivatives.

    Reduction: Tellurium-containing anions.

    Substitution: Substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-Cyanophenyl)tellanyl]benzamide has several scientific research applications, including:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and semiconductors.

Wirkmechanismus

The mechanism of action of 4-[(4-Cyanophenyl)tellanyl]benzamide involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 4-[(4-Cyanophenyl)sulfanyl]benzamide
  • 4-[(4-Cyanophenyl)selenyl]benzamide
  • 4-[(4-Cyanophenyl)stannyl]benzamide

Comparison: 4-[(4-Cyanophenyl)tellanyl]benzamide is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur, selenium, and tin analogs. The tellurium atom’s larger atomic size and higher electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

113560-91-1

Molekularformel

C14H10N2OTe

Molekulargewicht

349.8 g/mol

IUPAC-Name

4-(4-cyanophenyl)tellanylbenzamide

InChI

InChI=1S/C14H10N2OTe/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H2,16,17)

InChI-Schlüssel

MWBGBEPIHKZZIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)[Te]C2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.